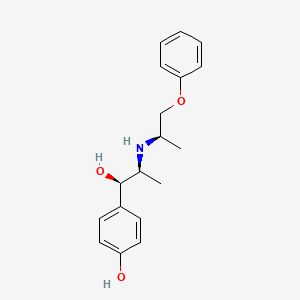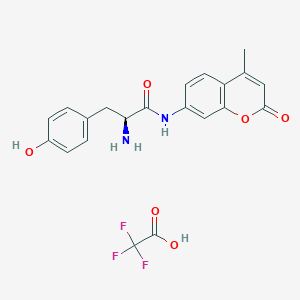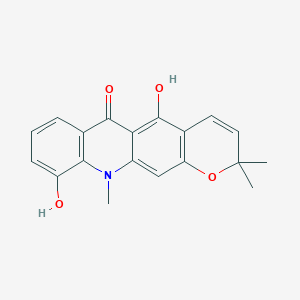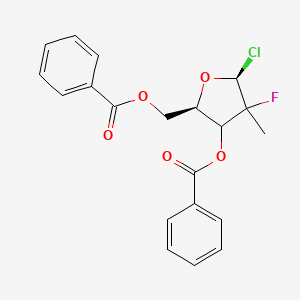
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of fluorine and chlorine atoms, which contribute to its unique chemical properties. This compound is particularly significant in the synthesis of nucleotide analogs, which are used as antiviral agents, especially in the treatment of hepatitis C virus (HCV) infection.
Preparation Methods
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves several steps. One common method starts with the precursor (2R)-2-deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate. This compound is then reacted with a chlorinating agent, such as thionyl chloride, under controlled conditions to introduce the chlorine atom . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining product quality .
Chemical Reactions Analysis
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common.
Hydrolysis: The ester bonds in the dibenzoate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of nucleotide analogs, which are crucial in developing antiviral drugs, particularly for HCV.
Biological Studies: The compound serves as a building block for studying the interactions of nucleotide analogs with viral enzymes and other biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a precursor in the synthesis of nucleotide analogs. These analogs mimic natural nucleotides and are incorporated into viral RNA by viral polymerases, leading to chain termination and inhibition of viral replication. The fluorine atom enhances the stability and binding affinity of the analogs to the viral polymerase, making them more effective.
Comparison with Similar Compounds
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to its specific substitution pattern and the presence of both fluorine and chlorine atoms. Similar compounds include:
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate: Differing in the stereochemistry at the anomeric carbon.
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranose 3,5-Dibenzoate: Lacking the chlorine atom, which affects its reactivity and applications.
These compounds share similar core structures but differ in their chemical properties and applications due to variations in their functional groups and stereochemistry.
Properties
Molecular Formula |
C20H18ClFO5 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
[(2R,5S)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19-,20?/m1/s1 |
InChI Key |
VLPZJFQKABILMS-HSHZPNLASA-N |
Isomeric SMILES |
CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |
Canonical SMILES |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


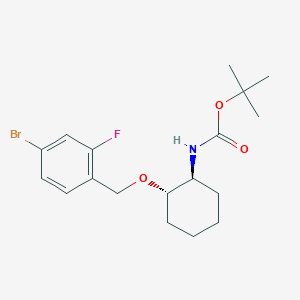
![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)
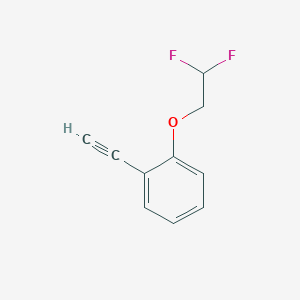


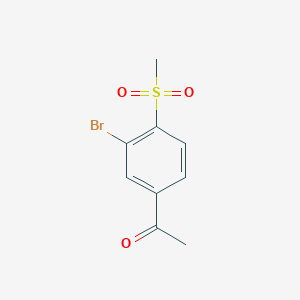
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
